REACTION_CXSMILES
|
[CH2:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH:3]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[NH:2]1.[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C(#N)C>[CH2:1]1[C:5]2([CH2:6][CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10]2)[CH2:4][C@H:3]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[NH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1NC(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, methyl-tert-butyl ether (250 mL) was added
|
Type
|
CUSTOM
|
Details
|
recrystallization
|
Type
|
WAIT
|
Details
|
by being left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
FILTRATION
|
Details
|
a crystal was filtered (the crystal
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resultant residue was diluted with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, (R)-(−)-camphorsulfonic acid (8.97 g) was added
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved in acetonitrile (121 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, a mixed solution of acetonitrile (4 mL) and methyl-tert-butyl ether (121 mL) were added
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
WAIT
|
Details
|
by being left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
FILTRATION
|
Details
|
a crystal (9.98 g) was filtered
|
Type
|
DISSOLUTION
|
Details
|
The resultant crystal was dissolved
|
Type
|
CUSTOM
|
Details
|
The solution was recrystallized
|
Type
|
WAIT
|
Details
|
by being left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
FILTRATION
|
Details
|
a crystal (6.18 g) was filtered
|
Type
|
ADDITION
|
Details
|
The resultant crystal was diluted with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
EXTRACTION
|
Details
|
extracted five times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1N[C@H](CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH:3]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[NH:2]1.[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C(#N)C>[CH2:1]1[C:5]2([CH2:6][CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10]2)[CH2:4][C@H:3]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[NH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1NC(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, methyl-tert-butyl ether (250 mL) was added
|
Type
|
CUSTOM
|
Details
|
recrystallization
|
Type
|
WAIT
|
Details
|
by being left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
FILTRATION
|
Details
|
a crystal was filtered (the crystal
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resultant residue was diluted with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, (R)-(−)-camphorsulfonic acid (8.97 g) was added
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved in acetonitrile (121 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, a mixed solution of acetonitrile (4 mL) and methyl-tert-butyl ether (121 mL) were added
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
WAIT
|
Details
|
by being left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
FILTRATION
|
Details
|
a crystal (9.98 g) was filtered
|
Type
|
DISSOLUTION
|
Details
|
The resultant crystal was dissolved
|
Type
|
CUSTOM
|
Details
|
The solution was recrystallized
|
Type
|
WAIT
|
Details
|
by being left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
FILTRATION
|
Details
|
a crystal (6.18 g) was filtered
|
Type
|
ADDITION
|
Details
|
The resultant crystal was diluted with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
EXTRACTION
|
Details
|
extracted five times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1N[C@H](CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH:3]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[NH:2]1.[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C(#N)C>[CH2:1]1[C:5]2([CH2:6][CH2:7][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:10]2)[CH2:4][C@H:3]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[NH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1NC(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, methyl-tert-butyl ether (250 mL) was added
|
Type
|
CUSTOM
|
Details
|
recrystallization
|
Type
|
WAIT
|
Details
|
by being left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
FILTRATION
|
Details
|
a crystal was filtered (the crystal
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resultant residue was diluted with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, (R)-(−)-camphorsulfonic acid (8.97 g) was added
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved in acetonitrile (121 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, a mixed solution of acetonitrile (4 mL) and methyl-tert-butyl ether (121 mL) were added
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
WAIT
|
Details
|
by being left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
FILTRATION
|
Details
|
a crystal (9.98 g) was filtered
|
Type
|
DISSOLUTION
|
Details
|
The resultant crystal was dissolved
|
Type
|
CUSTOM
|
Details
|
The solution was recrystallized
|
Type
|
WAIT
|
Details
|
by being left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
FILTRATION
|
Details
|
a crystal (6.18 g) was filtered
|
Type
|
ADDITION
|
Details
|
The resultant crystal was diluted with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
EXTRACTION
|
Details
|
extracted five times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1N[C@H](CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |